molecular formula C7H11NO2 B12976645 Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate

Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate

Cat. No.: B12976645
M. Wt: 141.17 g/mol
InChI Key: GDEQPKJCACIADJ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: TEMPO, oxygen, and mild bases.

    Reduction: Hydrogen gas, Pd/C catalyst.

    Substitution: Alkyl halides, acyl chlorides, and bases like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of methyl 1,2,3,4-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. In the case of its anticancer activity, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H13NO2C_8H_{13}NO_2 and a molecular weight of 155.19 g/mol. The structure features a tetrahydropyridine ring which is known for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can:

  • Modulate Enzyme Activity : The compound may bind to specific enzymes or receptors, influencing biochemical pathways involved in cellular processes .
  • Induce Apoptosis : Certain derivatives have shown potential in inducing apoptosis in cancer cells, suggesting a role in anticancer therapies .
  • Exhibit Antioxidative Properties : Research indicates that tetrahydropyridine derivatives can protect against oxidative stress by scavenging free radicals .

Anticancer Activity

This compound and its derivatives have been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
This compoundWiDr (Colon cancer)3.3–6.6Apoptosis induction
Derivative AHeLa (Cervical cancer)5.0Cell cycle arrest
Derivative BMCF-7 (Breast cancer)4.5Reactive oxygen species generation

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Neuroprotective Effects

Methyl 1,2,3,4-tetrahydropyridine derivatives have also been studied for their neuroprotective properties. The mechanism involves:

  • Inhibition of Neurotoxic Metabolites : Compounds similar to methyl 1,2,3,4-tetrahydropyridine can inhibit the formation of neurotoxic metabolites associated with conditions like Parkinson’s disease .
  • Enhancement of Dopaminergic Activity : Some studies indicate that these compounds may enhance dopaminergic signaling in neuronal models .

Study on Antioxidative Properties

A recent study evaluated the antioxidative properties of methyl 1,2,3,4-tetrahydropyridine derivatives. The results showed a significant reduction in oxidative stress markers in treated cells compared to controls:

  • Experimental Setup : Cells were treated with varying concentrations of the compound.
  • Results : A dose-dependent reduction in malondialdehyde (MDA) levels was observed.

This highlights the potential of these compounds as protective agents against oxidative damage .

Evaluation of Anticancer Potential

In another study focusing on anticancer activity:

  • Methodology : Different derivatives were synthesized and tested against multiple cancer cell lines.
  • Findings : Several derivatives exhibited potent antiproliferative effects with IC50 values ranging from 3.3 to 6.6 µM against colon cancer cells.

These studies underscore the therapeutic promise of methyl 1,2,3,4-tetrahydropyridine derivatives in oncology .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 1,2,3,4-tetrahydropyridine-4-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-2-4-8-5-3-6/h2,4,6,8H,3,5H2,1H3

InChI Key

GDEQPKJCACIADJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC=C1

Origin of Product

United States

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